molecular formula C18H15FN4O2 B4524205 2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide

2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide

Cat. No.: B4524205
M. Wt: 338.3 g/mol
InChI Key: DGWHCSAIFMXSJG-UHFFFAOYSA-N
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Description

The compound 2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide is a pyridazinyl acetamide derivative characterized by a 2-fluorophenyl substituent at the pyridazine ring and a 4-pyridinylmethyl group attached to the acetamide moiety.

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c19-15-4-2-1-3-14(15)16-5-6-18(25)23(22-16)12-17(24)21-11-13-7-9-20-10-8-13/h1-10H,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWHCSAIFMXSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinyl ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound as the starting material.

    Attachment of the Pyridinylmethyl Acetamide Moiety: This step involves the coupling of the pyridazinyl intermediate with a pyridinylmethyl acetamide derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The target compound differs from similar molecules in two primary regions:

Pyridazine Ring Substituent : Position of the fluorine atom on the phenyl group (2-fluorophenyl vs. 4-fluorophenyl or 2-fluoro-4-methoxyphenyl).

Acetamide Side Chain : Nature of the N-substituent (4-pyridinylmethyl vs. indolyl, phenylalkyl, or other heterocycles).

Table 1: Structural and Functional Comparison
Compound Name Pyridazine Substituent Acetamide N-Substituent Key Biological Activity Reference
Target Compound 2-fluorophenyl 4-pyridinylmethyl Inferred CTSK inhibition
2-[3-(4-Fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-pyridinyl)acetamide 4-fluorophenyl 2-pyridinyl Unknown (structural analog)
2-(3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide (2N1HIA) 2-fluoro-4-methoxyphenyl 1H-indol-5-yl CTSK inhibition; anti-osteoclast
2-[3-(2-Fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-phenylbutan-2-yl)acetamide 2-fluorophenyl 4-phenylbutan-2-yl Unknown (structural analog)
A. Fluorophenyl Position
  • 2-Fluorophenyl (Target Compound) : The ortho-fluorine may enhance steric hindrance or alter electronic properties compared to para-substituted analogs. This could influence binding to CTSK’s active site, though direct data are lacking.
  • 2-Fluoro-4-methoxyphenyl (2N1HIA) : The methoxy group adds electron-donating effects, which may stabilize interactions with hydrophobic pockets in CTSK, contributing to its reported efficacy in suppressing osteoclast differentiation .
B. Acetamide Side Chain
  • 4-Pyridinylmethyl (Target Compound) : The pyridine ring may enhance solubility or participate in hydrogen bonding, improving pharmacokinetics compared to bulkier groups.
  • 1H-Indol-5-yl (2N1HIA) : The indole moiety’s planar structure likely facilitates π-π stacking with aromatic residues in CTSK, explaining its potent inhibitory activity (IC₅₀ ~50 nM in preclinical models) .
  • 4-Phenylbutan-2-yl () : The hydrophobic alkyl chain may reduce solubility but increase membrane permeability, a trade-off common in drug design .

Therapeutic Implications

  • 2N1HIA : Demonstrated efficacy in suppressing CTSK expression and osteoclast differentiation, making it a candidate for osteoporosis therapy . Its 2-fluoro-4-methoxyphenyl group and indole side chain are critical for activity.
  • Target Compound : The 4-pyridinylmethyl group may offer metabolic stability over 2N1HIA’s indole, which could be prone to oxidative metabolism. However, the absence of a methoxy group might reduce potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide

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